3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and pyrrole rings in its structure makes it an interesting subject for research due to the diverse biological activities associated with these moieties .
Preparation Methods
The synthesis of 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its indole and pyrrole rings are known for their biological activities, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyrrole rings can bind to various receptors in the body, influencing biological pathways. For example, it might inhibit certain enzymes or activate specific receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Compared to other spiro compounds, 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its specific substituents and the presence of both indole and pyrrole rings. Similar compounds include:
Spiro[indole-3,2’-pyrrole] derivatives: These compounds share the spiro structure but differ in their substituents.
Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures.
Properties
Molecular Formula |
C25H25FN2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H25FN2O5/c1-3-13-27-19-8-5-4-7-18(19)25(24(27)32)20(21(29)16-9-11-17(26)12-10-16)22(30)23(31)28(25)14-6-15-33-2/h4-5,7-12,29H,3,6,13-15H2,1-2H3/b21-20+ |
InChI Key |
IMPJPXHBLYAICT-QZQOTICOSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
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